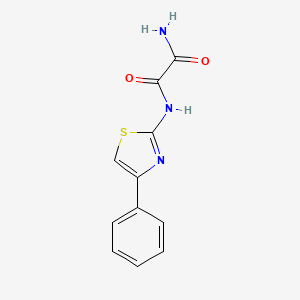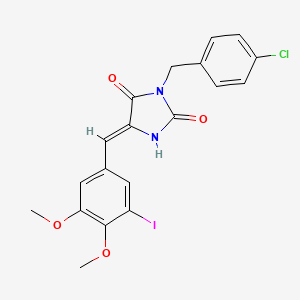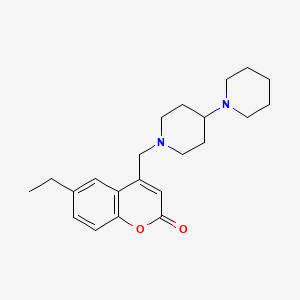
4-(1,4'-bipiperidin-1'-ylmethyl)-6-ethyl-2H-chromen-2-one
Descripción general
Descripción
4-(1,4'-bipiperidin-1'-ylmethyl)-6-ethyl-2H-chromen-2-one, commonly known as BPIQ, is a small molecule that has been extensively studied for its potential therapeutic applications. BPIQ belongs to the class of compounds known as coumarin derivatives and has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
BPIQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. In addition, BPIQ has been shown to have antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of BPIQ is not fully understood. However, it has been suggested that BPIQ exerts its biological activities through the inhibition of various enzymes and proteins. For example, BPIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BPIQ has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
BPIQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BPIQ has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression. In addition, BPIQ has been shown to reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIQ has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. BPIQ is also relatively stable and can be stored for long periods of time. However, BPIQ has some limitations for lab experiments. It is a highly reactive compound that can form adducts with proteins and other biomolecules. This can lead to false positive results in some assays.
Direcciones Futuras
There are several future directions for the study of BPIQ. One area of research is the development of BPIQ analogs with improved biological activities. Another area of research is the elucidation of the mechanism of action of BPIQ. This will help to identify new targets for drug development. Finally, the therapeutic potential of BPIQ in various diseases should be further explored in clinical trials.
Conclusion
In conclusion, BPIQ is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been shown to have anticancer, antiviral, and antibacterial properties. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Although the mechanism of action of BPIQ is not fully understood, it has been suggested that it exerts its biological activities through the inhibition of various enzymes and proteins. The future directions for the study of BPIQ include the development of BPIQ analogs with improved biological activities, the elucidation of its mechanism of action, and the exploration of its therapeutic potential in various diseases.
Propiedades
IUPAC Name |
6-ethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-2-17-6-7-21-20(14-17)18(15-22(25)26-21)16-23-12-8-19(9-13-23)24-10-4-3-5-11-24/h6-7,14-15,19H,2-5,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGSOIFZYSKTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4'-bipiperidin-1'-ylmethyl)-6-ethyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751198.png)



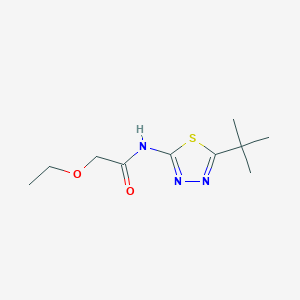
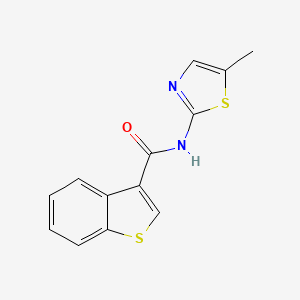
![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![methyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4751237.png)
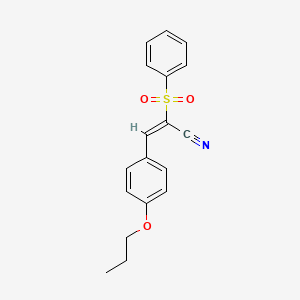
![N-(4-bromo-2-chlorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4751250.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)
